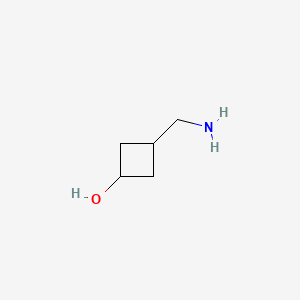

3-(Aminomethyl)cyclobutanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAINJWHBAJGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201300679 | |

| Record name | trans-3-(Aminomethyl)cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-04-6, 917827-91-9, 167081-42-7 | |

| Record name | trans-3-(Aminomethyl)cyclobutanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201300679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminomethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(aminomethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CAS number for trans-3-(Aminomethyl)cyclobutanol

{"answer":"A Technical Guide to trans-3-(Aminomethyl)cyclobutanol: Characterization, Synthesis, and Application in Drug Discovery

Introduction

trans-3-(Aminomethyl)cyclobutanol is a disubstituted cyclobutane derivative featuring both a primary amine and a hydroxyl group. These functional groups, coupled with the three-dimensional and rigid nature of the cyclobutane core, make it a valuable building block for medicinal chemistry and drug discovery. The cyclobutane scaffold is increasingly recognized for its ability to confer favorable pharmacokinetic properties, such as increased metabolic stability and improved three-dimensionality, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] This guide provides a comprehensive overview of trans-3-(Aminomethyl)cyclobutanol, including its identification, physicochemical properties, a proposed synthetic route, and its potential applications in the development of novel therapeutics.

Compound Identification

-

IUPAC Name : rel-(1r,3r)-3-(aminomethyl)cyclobutan-1-ol[3]

-

Molecular Formula : C₅H₁₁NO[3]

-

Molecular Weight : 101.15 g/mol [3][]

-

SMILES : O[C@H]1C--INVALID-LINK--C1[3]

Physicochemical and Pharmacokinetic Properties

The unique puckered structure of the cyclobutane ring imparts specific conformational constraints that are advantageous in drug design.[1] Compared to more flexible aliphatic chains or larger ring systems, the cyclobutane scaffold can help to lock a molecule into a bioactive conformation, thereby improving its potency and reducing off-target effects.[7] The presence of both a hydrogen bond donor (amine) and a hydrogen bond acceptor/donor (hydroxyl) provides versatile points for interaction with biological targets.

Predicted and Experimental Properties

A comprehensive understanding of a compound's physicochemical properties is crucial for its development as a drug candidate. For a novel or sparsely characterized compound like trans-3-(Aminomethyl)cyclobutanol, a combination of computational prediction and experimental determination is employed.

| Property | Predicted/Experimental Value | Significance in Drug Discovery |

| cLogP | - | A measure of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME). |

| Topological Polar Surface Area (TPSA) | - | Predicts the ability of a molecule to permeate cell membranes. |

| Aqueous Solubility | - | Crucial for bioavailability and formulation development. |

| pKa | - | Determines the ionization state of the molecule at physiological pH, which affects its interaction with targets and its solubility. |

| Metabolic Stability | - | The cyclobutane ring is generally considered to be metabolically robust.[8] |

Researchers would populate this table with experimentally determined values.

Structural Elucidation and Quality Control

For any novel or synthesized chemical entity, unambiguous confirmation of its structure and purity is paramount. A suite of analytical techniques is employed for this purpose.

Analytical Workflow

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are essential for establishing connectivity and confirming the trans stereochemistry.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which confirms the elemental composition of the molecule.

-

Purity Analysis : High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to assess the purity of the compound.

Caption: Workflow for the structural confirmation and purity analysis of a synthesized compound.

Proposed Synthetic Route

While several methods exist for the synthesis of functionalized cyclobutanes, a common strategy involves the modification of a pre-existing cyclobutane core.[9] A plausible route to trans-3-(Aminomethyl)cyclobutanol could start from a commercially available precursor such as trans-3-(Boc-aminomethyl)cyclobutanol (CAS 952029-48-0).[10]

Step-by-Step Protocol

-

Deprotection of the Amine : The Boc (tert-butyloxycarbonyl) protecting group on the amine is removed under acidic conditions.

-

Reagents : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent like dichloromethane (DCM) or dioxane.

-

Mechanism : The acid cleaves the tert-butyl carbamate, releasing the free amine and generating carbon dioxide and isobutylene as byproducts.

-

-

Work-up and Isolation : The reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the final product.

Caption: A two-step synthetic pathway from a Boc-protected precursor.

Applications in Drug Discovery

The incorporation of small, rigid scaffolds like cyclobutane is a key strategy to "escape flatland" in medicinal chemistry, moving away from predominantly flat, aromatic structures towards more three-dimensional molecules with improved pharmacological properties.[11] trans-3-(Aminomethyl)cyclobutanol serves as a versatile scaffold for the synthesis of a wide range of derivatives.

Role as a Pharmacophore Scaffold

-

Conformational Restriction : The rigid cyclobutane ring can lock flexible side chains into a specific orientation, which can be crucial for high-affinity binding to a protein target.[2][12]

-

Vectorial Display of Functional Groups : The trans arrangement of the aminomethyl and hydroxyl groups places them on opposite sides of the ring, allowing them to be directed into distinct pockets of a binding site.

-

Metabolic Stability : The cyclobutane core is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[13]

-

Analgesics and Receptor Agonists : Cyclobutane derivatives have been successfully developed as agonists for receptors like the GLP-1 receptor and as antagonists for integrin receptors.[13][14]

CAS Number Registration for Novel Substances

For a newly synthesized compound that is not yet in the CAS REGISTRY, a CAS number can be obtained by submitting the substance's information to the Chemical Abstracts Service.[15] This process is essential for regulatory compliance, publication, and commercialization.[16][17]

The Registration Process

-

Data Compilation : Gather all necessary information, including the chemical structure, spectroscopic data (NMR, MS), and any other characterizing information.[18]

-

Submission : Submit the information to CAS through their online portal.[15]

-

Review and Assignment : CAS scientists review the submission to ensure the substance is unique and meets their registration criteria.[18] If approved, a new CAS Registry Number is assigned.[16]

Conclusion

trans-3-(Aminomethyl)cyclobutanol is a valuable building block for the synthesis of novel, three-dimensional molecules for drug discovery. Its rigid cyclobutane core and versatile functional groups offer a platform for creating compounds with potentially improved efficacy, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide for its characterization, synthesis, and potential applications provide a framework for researchers to utilize this and similar scaffolds in the development of the next generation of therapeutics.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. trans-3-(Aminomethyl)cyclobutanol 97% | CAS: 1234616-04-6 | AChemBlock [achemblock.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemscene.com [chemscene.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. trans-3-(Boc-aminomethyl)cyclobutanol 97% | CAS: 952029-48-0 | AChemBlock [achemblock.com]

- 11. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 13. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. CAS Registry Servicesâ | CAS [cas.org]

- 16. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 17. CAS Number Application - Proregulations [proregulations.com]

- 18. web.cas.org [web.cas.org]

Molecular formula of 3-(Aminomethyl)cyclobutanol

An In-depth Technical Guide to 3-(Aminomethyl)cyclobutanol: A Core Scaffold for Modern Medicinal Chemistry

Abstract

This compound is a bifunctional chemical building block characterized by the molecular formula C₅H₁₁NO . Its structure, featuring a strained cyclobutane ring appended with primary amine and hydroxyl functionalities, makes it a valuable scaffold in medicinal chemistry and drug development. The inherent ring strain of the cyclobutane core imparts unique conformational rigidity and reactivity, while the aminomethyl and hydroxyl groups provide versatile handles for synthetic elaboration. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, stereoisomerism, physicochemical properties, synthesis methodologies, and applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in the design of novel therapeutics.

Introduction: The Role of Strained Rings in Drug Design

In contemporary drug discovery, there is a significant impetus to develop molecules that occupy well-defined three-dimensional space, a concept often termed "escaping flatland".[1] Saturated, strained ring systems like cyclobutanes are increasingly sought after as they serve as rigid, non-aromatic bioisosteres for phenyl rings or other larger, more flexible moieties. The cyclobutane framework provides a structurally constrained backbone that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties. This compound emerges as a particularly useful synthon in this context, offering two distinct points for chemical modification, enabling its incorporation into a diverse range of molecular architectures.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a four-membered carbon ring. A hydroxyl (-OH) group is attached to one carbon atom, and an aminomethyl (-CH₂NH₂) group is attached to the carbon at the 3-position. This arrangement of functional groups—a primary alcohol and a primary amine—makes it a versatile intermediate for a wide array of chemical transformations.

Stereoisomerism

The substitution pattern on the cyclobutane ring gives rise to diastereomers: cis and trans. The relative orientation of the hydroxyl and aminomethyl groups is critical, as stereochemistry profoundly influences a molecule's interaction with biological targets.

-

cis-3-(Aminomethyl)cyclobutanol: The hydroxyl and aminomethyl groups are on the same face of the cyclobutane ring.

-

trans-3-(Aminomethyl)cyclobutanol: The hydroxyl and aminomethyl groups are on opposite faces of the ring.

These isomers are distinct chemical entities with different physical properties and must be synthesized and characterized independently.

Physicochemical Data

The key physicochemical properties of this compound are summarized below. It is important to distinguish between the free base and its commonly used hydrochloride salt, which exhibits enhanced stability and water solubility.[2]

| Property | Value (Free Base) | Reference |

| Molecular Formula | C₅H₁₁NO | [3][4][5] |

| Molecular Weight | 101.15 g/mol | [4][5][6] |

| CAS Number | 167081-42-7 (isomer unspecified) | [3][4] |

| 917827-91-9 (cis isomer) | [6][7] | |

| 1234616-04-6 (trans isomer) | [5][6] | |

| IUPAC Name | 3-(Aminomethyl)cyclobutan-1-ol | [4] |

| Density | ~1.1 ± 0.1 g/cm³ | [2] |

| Boiling Point | ~184.5 °C (decomposes) | [2] |

| Topological Polar Surface Area | 46.3 Ų | [6] |

| XLogP3-AA | -0.6 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

Synthesis and Manufacturing

The synthesis of specific stereoisomers of this compound requires stereocontrolled methodologies. One documented approach for synthesizing the trans isomer involves a key stereoinversion step, providing a clear example of the chemical principles involved.[2][8]

Example Protocol: Synthesis of trans-3-(Aminomethyl)cyclobutanol

This synthesis proceeds via a three-step sequence starting from cis-3-(dibenzylamino)cyclobutanol, utilizing a Mitsunobu reaction for stereoinversion, followed by hydrolysis and deprotection.

Workflow Diagram: Synthesis of trans-3-(Aminomethyl)cyclobutanol

Caption: A three-step workflow for the synthesis of the trans isomer.

Step-by-Step Methodology:

-

Mitsunobu Reaction (Stereoinversion):

-

Rationale: This reaction inverts the stereochemistry at the hydroxyl-bearing carbon. The cis-alcohol is converted to a trans-ester.

-

Procedure: To a cooled (0-10 °C) solution of cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine, and a suitable carboxylic acid (e.g., benzoic acid) in an aprotic solvent like THF, a condensing agent such as diethyl azodicarboxylate (DEAD) is added dropwise under an inert atmosphere.[8] The reaction proceeds to form the corresponding trans-ester.

-

-

Alkaline Hydrolysis:

-

Rationale: The ester group introduced in the previous step is cleaved to regenerate the free hydroxyl group, now in the trans configuration relative to the amine substituent.

-

Procedure: The crude ester from Step 1 is treated with an alkaline solution (e.g., aqueous sodium hydroxide) in a suitable solvent system until saponification is complete.[8] Acid-base workup isolates the trans-3-(dibenzylamino)cyclobutanol.

-

-

Catalytic Debenzylation (Deprotection):

-

Rationale: The two benzyl groups on the amine are protecting groups that must be removed to yield the final primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Procedure: The protected amine from Step 2 is dissolved in an alcohol solvent (e.g., methanol) and subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst.[8] The reaction is run under a hydrogen atmosphere until the starting material is consumed. Filtration to remove the catalyst followed by solvent evaporation yields the final product, trans-3-(aminomethyl)cyclobutanol.

-

Spectroscopic Characterization

Confirmation of the structure and purity of this compound and its isomers is achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to confirm the proton environment. For the cis isomer, characteristic signals would correspond to the protons on the cyclobutane ring, the methylene protons of the aminomethyl group, and the methine proton adjacent to the hydroxyl group.[7] ¹³C NMR would show five distinct carbon signals.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. The exact mass can be determined using high-resolution mass spectrometry (HRMS).

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and to separate cis and trans isomers in a mixture.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of this compound make it a highly attractive building block for the synthesis of novel therapeutic agents.

-

GABA Analogs: The spatial arrangement of the amine and the cyclobutane backbone allows it to serve as a constrained analog or precursor to γ-aminobutyric acid (GABA), a key inhibitory neurotransmitter.[2] This makes it a valuable starting point for developing agents targeting the central nervous system.

-

Peptide Mimetics: Incorporating the rigid cyclobutane scaffold into peptide chains can enforce specific conformations and improve resistance to enzymatic degradation, enhancing metabolic stability.[2]

-

Kinase Inhibitors: The bifunctional nature of the molecule allows it to be elaborated into more complex structures designed to fit into the ATP-binding pockets of protein kinases, which are significant targets in cancer therapy.[2]

-

Agrochemicals and Materials Science: Beyond pharmaceuticals, cyclobutanol derivatives are used in the development of advanced polymers, high-performance coatings, and next-generation pesticides.[9]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

-

Hazard Classification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety glasses with side shields or a face shield, and a lab coat are mandatory.[10][11] Work should be conducted in a well-ventilated fume hood.

-

First Aid Measures:

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place.[4][12]

Conclusion

This compound, with its molecular formula C₅H₁₁NO, is a potent and versatile building block for modern chemical and pharmaceutical research. Its rigid cyclobutane core, combined with strategically placed amine and hydroxyl functional groups, provides a robust platform for creating structurally novel molecules with significant therapeutic potential. A thorough understanding of its stereochemistry, synthesis, and handling is essential for any scientist aiming to unlock its full potential in drug discovery and materials science.

References

- 1. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride (1404365-04-3) for sale [vulcanchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. CAS 167081-42-7 | this compound - Synblock [synblock.com]

- 5. trans-3-(Aminomethyl)cyclobutanol 97% | CAS: 1234616-04-6 | AChemBlock [achemblock.com]

- 6. 3-(Aminomethyl)cyclobutan-1-ol | C5H11NO | CID 22408680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclobutanol, 3-(aminomethyl)-, cis-(917827-91-9) 1H NMR spectrum [chemicalbook.com]

- 8. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 9. What are the applications of cyclobutanol derivatives? - Blog [btcpharmtech.com]

- 10. angenechemical.com [angenechemical.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. capotchem.com [capotchem.com]

The Enduring Allure of the Strained Ring: A Technical Guide to the Discovery and Strategic Application of Cyclobutane Derivatives

Abstract

The cyclobutane motif, a four-membered carbocycle, has traversed a fascinating journey from a theoretical curiosity to a cornerstone of modern organic chemistry. Initially deemed too strained for practical consideration, its unique conformational and reactive properties are now harnessed in fields as diverse as medicinal chemistry and materials science. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the historical context, synthetic evolution, and strategic application of cyclobutane derivatives. We will delve into the pioneering discoveries, explore the mechanistic intricacies of key synthetic transformations, and showcase the contemporary utility of this versatile scaffold, offering field-proven insights to inform and inspire future innovation.

The Genesis of a Strained Scaffold: Early Encounters with Cyclobutane

The story of cyclobutane is intrinsically linked to the burgeoning field of organic chemistry in the late 19th and early 20th centuries. The concept of cyclic hydrocarbons was still in its infancy, and the synthesis of a four-membered ring posed a significant intellectual and practical challenge.

Theoretical Postulations and Early Synthetic Endeavors

The inherent ring strain of cyclobutane, a consequence of bond angles deviating significantly from the ideal tetrahedral angle of 109.5°, was a major theoretical hurdle. Early chemists questioned the stability and even the existence of such a structure. Despite these reservations, the pursuit of this elusive molecule was driven by a fundamental desire to understand the limits of chemical bonding.

Willstätter's Landmark Synthesis: A Triumph of Perseverance

The first definitive synthesis of cyclobutane was achieved in 1907 by Richard Willstätter and James Bruce.[1] Their approach, while laborious, was a landmark achievement that validated the existence of the four-membered ring. The synthesis involved a multi-step sequence starting from a derivative of a natural product, cocaine, and culminating in the hydrogenation of cyclobutene. This pioneering work laid the foundation for all subsequent investigations into the chemistry of cyclobutanes.

Mastering the Ring: Evolution of Synthetic Methodologies

The initial syntheses of cyclobutane were complex and low-yielding, limiting its widespread use. However, the allure of this strained ring spurred the development of more efficient and versatile synthetic methods over the following decades.

The Dawn of Cycloaddition: A Paradigm Shift in Cyclobutane Synthesis

The advent of pericyclic reactions, particularly [2+2] cycloadditions, revolutionized the synthesis of cyclobutane derivatives. These reactions, which involve the concerted or stepwise combination of two unsaturated molecules, provide a direct and often stereocontrolled route to the four-membered ring.

Photochemical [2+2] cycloadditions, often involving the excitation of enones or other unsaturated systems, have become a powerful tool for constructing cyclobutane rings.[2][3] The reaction proceeds through a triplet excited state, leading to the formation of a 1,4-diradical intermediate that subsequently closes to form the cyclobutane ring.[4] This method is particularly useful for the synthesis of complex polycyclic systems and has been applied in the total synthesis of numerous natural products.[4]

Experimental Workflow: Generic Photochemical [2+2] Cycloaddition

Caption: Workflow for a typical photochemical [2+2] cycloaddition.

While the Woodward-Hoffmann rules predict that thermal [2+2] cycloadditions of two simple alkenes are symmetry-forbidden, certain classes of molecules can overcome this barrier. Ketenes, with their orthogonal p-orbitals, readily undergo thermal [2+2] cycloadditions with a variety of alkenes to form cyclobutanones.[2][5] This reaction is a powerful tool for the synthesis of functionalized four-membered rings. Similarly, highly reactive fluorinated alkenes can also undergo thermal dimerization to form cyclobutane derivatives.[6]

Ring Expansions and Contractions: Indirect Routes to the Cyclobutane Core

In addition to cycloaddition reactions, cyclobutane derivatives can also be accessed through ring expansion of cyclopropanes and ring contraction of larger rings. These methods offer alternative strategies for constructing the four-membered ring, particularly when direct cycloaddition approaches are not feasible.

Modern Catalytic Methods: Precision and Efficiency

Recent advances in catalysis have provided new and highly efficient methods for the synthesis of cyclobutanes. Transition metal-catalyzed [2+2] cycloadditions, for example, can proceed under mild conditions and with high levels of stereocontrol.[4] Furthermore, visible-light photocatalysis has emerged as a powerful strategy for promoting [2+2] enone cycloadditions, offering a more sustainable alternative to traditional UV-mediated methods.[7]

The Unique Character of the Strained Ring: Properties and Reactivity

The defining feature of cyclobutane is its significant ring strain, estimated to be around 26.3 kcal/mol.[8] This strain arises from both angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent C-H bonds). This inherent strain profoundly influences the physical and chemical properties of cyclobutane derivatives.

Conformational Dynamics: The Puckered Ring

To alleviate some of the torsional strain, the cyclobutane ring is not planar but exists in a puckered conformation.[4] This puckering leads to two non-equivalent substituent positions: axial and equatorial. The energy barrier for ring flipping between these puckered conformations is relatively low.

Reactivity Profile: A Strained Ring's Propensity for Opening

The high ring strain of cyclobutanes makes them susceptible to ring-opening reactions, which release this strain energy.[2][9] These reactions can be initiated by heat, light, or chemical reagents and provide a synthetic entry into a variety of acyclic and larger ring systems. The ability to undergo controlled ring-opening reactions is a key feature that makes cyclobutanes valuable synthetic intermediates.[9]

From Bench to Bedside and Beyond: Applications of Cyclobutane Derivatives

The unique structural and reactive properties of cyclobutanes have led to their incorporation into a wide range of functional molecules, with particularly significant impacts in medicinal chemistry and materials science.

Cyclobutanes in Drug Discovery: A Scaffold for Innovation

The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for the design of new therapeutic agents.[8] Incorporating a cyclobutane moiety into a drug candidate can improve its metabolic stability, enhance its binding affinity to a biological target, and fine-tune its pharmacokinetic properties. As of January 2021, there were at least 39 drug candidates in preclinical or clinical development that contain a cyclobutane ring.[8]

Table 1: Selected Examples of Cyclobutane-Containing Drug Candidates

| Drug Candidate | Therapeutic Area | Role of the Cyclobutane Moiety |

| Carboplatin | Oncology | Part of the chelating ligand that binds to platinum, influencing the drug's reactivity and toxicity profile.[8] |

| Sceptrin Analogs | Antimicrobial | The cyclobutane core is a key structural feature of this natural product with potent antimicrobial activity.[8] |

| Various Investigational Drugs | Multiple | Used as a rigid scaffold to orient functional groups for optimal target interaction, improve metabolic stability, or act as a bioisostere for other groups. |

Cyclobutanes in Nature: A Surprising Abundance

Despite their inherent strain, cyclobutane rings are found in a surprising number of natural products isolated from plants, marine organisms, and bacteria.[5][8] These natural products often exhibit potent biological activities. A notable example is pentacycloanammoxic acid, a ladderane composed of five fused cyclobutane units found in bacteria that perform the anammox process.[1]

The Photodimerization of DNA: A Double-Edged Sword

One of the most significant occurrences of cyclobutane formation in a biological context is the photodimerization of adjacent pyrimidine bases in DNA upon exposure to UV radiation.[8] This process leads to the formation of cyclobutane pyrimidine dimers (CPDs), which can disrupt DNA replication and transcription, potentially leading to mutations and skin cancer.[8] However, this same process is also exploited in certain photochemotherapies.

Future Perspectives: The Unfolding Potential of the Four-Membered Ring

The field of cyclobutane chemistry continues to evolve, with ongoing research focused on the development of new synthetic methods, the discovery of novel cyclobutane-containing natural products, and the design of innovative applications in medicine and materials science. The unique properties of this strained ring ensure that it will remain a source of fascination and a valuable tool for chemists for years to come.

Logical Relationship Diagram: From Synthesis to Application

Caption: Interplay of synthesis, properties, and applications of cyclobutanes.

References

- 1. Cyclobutane - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scribd.com [scribd.com]

- 4. baranlab.org [baranlab.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cyclobutane synthesis [organic-chemistry.org]

- 8. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of 3-(Aminomethyl)cyclobutanol: A Technical Guide for Drug Discovery

To: Drug Development Professionals, Researchers, and Scientists From: Senior Application Scientist, Discovery Biology Division Subject: A Strategic Guide to Investigating the Biological Activity of the Novel Scaffold, 3-(Aminomethyl)cyclobutanol

Executive Summary

The relentless pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. Small, rigid scaffolds are increasingly sought after for their ability to provide precise three-dimensional arrangements of pharmacophoric groups, often leading to improved potency and selectivity. This guide introduces this compound, a structurally unique and underexplored building block, as a promising starting point for novel drug development campaigns. While direct biological data for this compound is scarce, its constituent functional groups—a strained cyclobutane ring, a primary amine, and a hydroxyl group—are prevalent in a multitude of bioactive molecules.[1][2][3] This document outlines a comprehensive, multi-stage research program designed to systematically uncover and optimize the potential biological activities of this scaffold. We will delve into the rationale for its selection, propose a robust screening cascade, and detail hypothetical hit-to-lead strategies, providing a complete roadmap from initial concept to a validated lead series.

Rationale: The Untapped Potential of a Simple Scaffold

The allure of this compound lies in the combination of its structural motifs. The cyclobutane ring, a four-membered carbocycle, offers a rigid, non-planar scaffold that can orient substituents in distinct spatial vectors.[1][2][3] This conformational restriction is a valuable asset in drug design, as it can reduce the entropic penalty of binding to a biological target and improve metabolic stability compared to more flexible aliphatic chains.[1][2][3] Natural products and approved drugs containing the cyclobutane moiety exhibit a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties.[4][5][6][7]

The aminomethyl and hydroxyl groups provide critical anchor points for interaction with biological targets and for synthetic elaboration.

-

Primary Amine: The aminomethyl group can act as a hydrogen bond donor and acceptor, and, being basic, can form crucial ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein binding pocket. More than 75% of top-selling drugs in 2021 contained a nitrogen moiety, underscoring the importance of this functional group for achieving desired pharmacokinetic and pharmacodynamic properties.[8]

-

Hydroxyl Group: The alcohol functionality is a versatile hydrogen bond donor and acceptor.[9] It can be a key interacting group or serve as a handle for prodrug strategies or further synthetic modification.

Given these features, we hypothesize that this compound may serve as a valuable scaffold for targets that recognize small amino alcohols. A particularly compelling hypothesis is its potential as a novel gamma-aminobutyric acid (GABA) analog.[10][11] GABA is a major inhibitory neurotransmitter, and its analogs are used to treat a range of neurological disorders, including epilepsy, neuropathic pain, and anxiety.[12][13] The constrained cyclobutane ring could offer a unique conformational presentation of the amino and hydroxyl groups that mimics the binding mode of GABA or other neurotransmitters.

A Proposed Research Workflow for Activity Discovery

A systematic approach is essential to efficiently probe the biological potential of a new scaffold. We propose a tiered screening cascade designed to move from broad, high-throughput methods to more focused, hypothesis-driven assays.

Caption: Proposed workflow for biological activity screening.

Phase 1: Broad Initial Profiling

The initial phase aims to cast a wide net to identify any potential biological activity.

-

In Silico Screening: Before committing to expensive wet-lab experiments, computational models can predict potential interactions. We recommend docking this compound against a large library of protein structures, including GPCRs, ion channels, kinases, and metabolic enzymes. This can help prioritize subsequent experimental assays.

-

Broad Phenotypic Screening: Phenotypic screens measure the effect of a compound on cell behavior without a preconceived target.[14] We propose screening against a panel of diverse cancer cell lines to assess for anti-proliferative activity and in assays for neurite outgrowth or other CNS-relevant phenotypes.

Phase 2: Target-Based Screening

Based on the structural alerts and in silico results, we will move to target-based screening.

-

Focused Target Panels: The compound will be submitted to commercially available screening panels that test for activity against hundreds of individual targets, such as kinases or GPCRs. This is an efficient way to identify specific molecular targets.

-

Hypothesis-Driven Assays: Based on our primary hypothesis, we will conduct competitive radioligand binding assays for GABA receptors (GABA-A and GABA-B) and GABA transporters (GATs).

Table 1: Hypothetical Primary Screening Results

| Assay Type | Target Panel/Assay Name | Result (Activity @ 10 µM) | Implication |

| Phenotypic | NCI-60 Cancer Cell Line Panel | 55% Growth Inhibition (MCF-7) | Potential anti-proliferative activity |

| Target-Based | KinaseScan (400+ Kinases) | No significant hits | Unlikely a broad-spectrum kinase inhibitor |

| Target-Based | GPCRScan (150+ GPCRs) | 68% Inhibition (GABA-B R) | Potential GABA-B receptor modulator |

| Hypothesis-Driven | [3H]-GABA Binding Assay (GABA-B) | 72% Displacement | Confirms interaction with GABA-B receptor |

Phase 3: Hit Validation and Mechanism of Action (MOA)

Any "hits" from Phase 2 must be rigorously validated.

-

Dose-Response Confirmation: Active compounds will be re-tested in full dose-response curves to determine potency (e.g., IC50 or EC50).

-

Orthogonal Assays: To confirm the MOA, a different assay format will be used. For a GABA-B receptor hit, this could involve a functional assay measuring downstream signaling, such as a GTPγS binding assay.

Experimental Protocol: GABA-B Receptor Radioligand Binding Assay

This protocol provides a standardized method for assessing the binding of this compound to the GABA-B receptor.

Objective: To determine the ability of this compound to displace a known radioligand from the GABA-B receptor in rat brain membranes.

Materials:

-

Frozen rat cortical membranes

-

Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

-

Radioligand: [3H]-CGP54626 (a potent GABA-B antagonist)

-

Non-specific binding control: Baclofen (100 µM)

-

Test Compound: this compound (serial dilutions)

-

96-well microplates, filter mats, scintillation fluid, microplate scintillation counter

Procedure:

-

Membrane Preparation: Thaw rat cortical membranes on ice. Homogenize in ice-cold assay buffer and centrifuge. Resuspend the pellet in fresh assay buffer to a final protein concentration of 100-200 µ g/well .

-

Assay Plate Setup:

-

Add 25 µL of assay buffer to "Total Binding" wells.

-

Add 25 µL of 100 µM Baclofen to "Non-Specific Binding" (NSB) wells.

-

Add 25 µL of serially diluted this compound to "Test Compound" wells.

-

-

Radioligand Addition: Add 25 µL of [3H]-CGP54626 (at a final concentration equal to its Kd, typically ~2 nM) to all wells.

-

Protein Addition: Add 150 µL of the prepared membrane suspension to all wells.

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity in a microplate scintillation counter.

-

Data Analysis:

-

Calculate Percent Specific Binding = ((Test Compound cpm - NSB cpm) / (Total Binding cpm - NSB cpm)) * 100

-

Plot percent specific binding against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50.

-

Hit-to-Lead Chemistry Strategy

A confirmed hit provides a starting point for a medicinal chemistry campaign. The structure of this compound offers two obvious handles for synthetic modification: the primary amine and the hydroxyl group. The goal is to develop an initial Structure-Activity Relationship (SAR) to guide further optimization.

Caption: Potential derivatization pathways for SAR exploration.

A small, focused library of analogs would be synthesized to probe the SAR. For instance, if the compound is active at the GABA-B receptor, we would hypothesize that the primary amine is critical for an ionic interaction. Acylating the amine to form an amide would test this hypothesis; a significant loss of activity would support the initial theory. Conversely, modifying the hydroxyl group to an ether could probe the importance of its hydrogen bonding capability.[9]

Conclusion and Future Directions

This compound represents a compelling, yet underexplored, chemical scaffold. Its rigid three-dimensional structure combined with key pharmacophoric elements provides a strong rationale for its investigation as a source of novel therapeutic agents, particularly in the area of neuroscience. The systematic workflow proposed in this guide—from broad screening to hypothesis-driven validation and initial chemical optimization—provides a low-risk, high-reward strategy for unlocking its potential. Successful identification of a validated hit would trigger a full-scale lead optimization program with the ultimate goal of identifying a clinical candidate. This structured approach ensures that resources are deployed efficiently, maximizing the probability of translating a simple chemical building block into a novel therapeutic.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]

- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. stereoelectronics.org [stereoelectronics.org]

- 10. An update on GABA analogs for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drugs.com [drugs.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to (1s,3s)-3-(Aminomethyl)cyclobutan-1-ol: A Rigid Scaffold for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that impart advantageous pharmacological properties is a paramount objective. Small, strained carbocycles, particularly cyclobutane derivatives, have garnered increasing attention for their ability to introduce conformational rigidity and unique three-dimensional topographies into drug candidates. This guide provides a comprehensive technical overview of (1s,3s)-3-(aminomethyl)cyclobutan-1-ol , a bifunctional cyclobutane building block poised for significant applications in contemporary drug design, most notably as a rigid linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

This document will delve into the nomenclature, structural attributes, stereoselective synthesis, and strategic applications of this compound. We will explore the mechanistic rationale for its use in PROTACs and provide detailed, actionable protocols for its synthesis and characterization, grounded in established chemical principles.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is foundational to its scientific exploration. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: (1s,3s)-3-(aminomethyl)cyclobutan-1-ol

This nomenclature denotes a cyclobutane ring with two substituents: an aminomethyl group (-CH₂NH₂) and a hydroxyl group (-OH). The "(1s,3s)" stereodescriptor specifies the cis relationship between these two groups, where both are on the same face of the cyclobutane ring.

Structural and Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | --INVALID-LINK-- |

| Molecular Weight | 101.15 g/mol | --INVALID-LINK-- |

| CAS Number | 917827-91-9 | --INVALID-LINK-- |

| Appearance | White to off-white solid (predicted) | General Chemical Knowledge |

| Solubility | Soluble in water and polar organic solvents | General Chemical Knowledge |

The puckered nature of the cyclobutane ring in (1s,3s)-3-(aminomethyl)cyclobutan-1-ol imparts a defined spatial arrangement of the amine and alcohol functionalities, a critical feature for its application as a linker in complex molecular architectures.[1]

Strategic Application in PROTAC Drug Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] A PROTAC is composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC.[3]

The Rationale for a Rigid Cyclobutane Linker

The use of rigid linkers, such as those derived from cyclobutane, offers several advantages over more common flexible linkers (e.g., polyethylene glycol or alkyl chains):

-

Pre-organization of Bioactive Conformation: A rigid linker can reduce the entropic penalty associated with the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) by pre-organizing the two ligands in a favorable orientation for binding.[2] This can lead to enhanced potency and efficiency of protein degradation.

-

Improved Selectivity: The defined spatial orientation enforced by a rigid linker can enhance selectivity for the target protein by disfavoring the formation of off-target ternary complexes.

-

Enhanced Pharmacokinetic Properties: The constrained conformation of a rigid linker can lead to improved metabolic stability and, in some cases, better cell permeability compared to highly flexible linkers.

The (1s,3s)-3-(aminomethyl)cyclobutan-1-ol scaffold provides a synthetically accessible, rigid core that can be readily incorporated into PROTACs, with the amine and hydroxyl groups serving as convenient points for attachment of the target- and E3 ligase-binding moieties.

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Performance Metrics for PROTACs

The efficacy of PROTACs is typically quantified by two key parameters:

-

DC₅₀: The concentration of a PROTAC that results in 50% degradation of the target protein. A lower DC₅₀ value indicates higher potency.

-

Dₘₐₓ: The maximum percentage of target protein degradation achievable with a given PROTAC.

While specific DC₅₀ and Dₘₐₓ values for PROTACs incorporating (1s,3s)-3-(aminomethyl)cyclobutan-1-ol are not widely available in the public domain, PROTACs with other rigid alicyclic linkers have demonstrated potent degradation capabilities, often with DC₅₀ values in the nanomolar range.[4][5]

Stereoselective Synthesis of (1s,3s)-3-(Aminomethyl)cyclobutan-1-ol

A robust and stereocontrolled synthesis is crucial for the practical application of this building block. The following multi-step synthesis is a plausible and efficient route, based on established methodologies for the synthesis of cis-1,3-disubstituted cyclobutanes. The key strategic element is the diastereoselective reduction of a 3-substituted cyclobutanone, where the substituent directs the hydride attack to the opposite face of the ring, yielding the desired cis product.[6][7]

Figure 2: Proposed synthetic workflow for (1s,3s)-3-(aminomethyl)cyclobutan-1-ol.

Experimental Protocol

Step 1: Synthesis of N-Boc-3-oxocyclobutane-1-carboxamide

-

Amidation: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Stir the mixture at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride. Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess). Stir for 1 hour, then extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-oxocyclobutane-1-carboxamide.

-

Boc Protection (via Hofmann Rearrangement): To a solution of 3-oxocyclobutane-1-carboxamide (1.0 eq) in methanol, add sodium methoxide (1.1 eq). Cool the mixture to 0 °C and add bromine (1.0 eq) dropwise. Stir for 30 minutes, then add a solution of sodium methoxide (2.2 eq) in methanol. Reflux the mixture for 2 hours. Cool to room temperature and add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq). Stir overnight. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-Boc-3-oxocyclobutane-1-carboxamide.

Step 2: Stereoselective Reduction to cis-N-Boc-3-hydroxycyclobutane-1-carboxamide

-

To a solution of N-Boc-3-oxocyclobutane-1-carboxamide (1.0 eq) in methanol at -78 °C, add sodium borohydride (NaBH₄, 1.5 eq) in portions.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, enriched in the cis isomer, can be purified by column chromatography to yield pure cis-N-Boc-3-hydroxycyclobutane-1-carboxamide. The stereoselectivity is driven by the steric hindrance of the carboxamide group, which directs the hydride to the opposite face of the cyclobutanone ring.[6]

Step 3: Amide Reduction to tert-butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate

-

To a solution of cis-N-Boc-3-hydroxycyclobutane-1-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add borane-tetrahydrofuran complex (BH₃·THF, 3.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1 M HCl.

-

Stir for 30 minutes, then basify with aqueous sodium hydroxide.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain tert-butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate.

Step 4: Boc Deprotection to (1s,3s)-3-(Aminomethyl)cyclobutan-1-ol

-

Dissolve tert-butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to afford (1s,3s)-3-(aminomethyl)cyclobutan-1-ol as its hydrochloride salt. The free amine can be obtained by neutralization with a suitable base.

Physicochemical Characterization

Unambiguous characterization of the final product is essential for its use in subsequent applications. The following spectroscopic data are predicted for (1s,3s)-3-(aminomethyl)cyclobutan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, D₂O, 400 MHz):

-

δ 4.0-4.2 ppm (m, 1H): Methine proton attached to the hydroxyl-bearing carbon (CH-OH).

-

δ 2.8-3.0 ppm (t, 2H): Methylene protons of the aminomethyl group (-CH₂NH₂).

-

δ 2.2-2.4 ppm (m, 1H): Methine proton of the aminomethyl-bearing carbon (CH-CH₂NH₂).

-

δ 2.0-2.2 ppm (m, 2H): Methylene protons on the cyclobutane ring adjacent to the CH-OH group.

-

δ 1.6-1.8 ppm (m, 2H): Methylene protons on the cyclobutane ring adjacent to the CH-CH₂NH₂ group.

¹³C NMR (Predicted, D₂O, 100 MHz):

-

δ 68-70 ppm: Methine carbon attached to the hydroxyl group (CH-OH).

-

δ 45-47 ppm: Methylene carbon of the aminomethyl group (-CH₂NH₂).

-

δ 35-37 ppm: Methine carbon attached to the aminomethyl group (CH-CH₂NH₂).

-

δ 30-33 ppm: Methylene carbons of the cyclobutane ring.

The puckered conformation of the cyclobutane ring can lead to complex splitting patterns in the ¹H NMR spectrum.[1]

Infrared (IR) Spectroscopy

Predicted IR Absorptions (KBr pellet, cm⁻¹):

-

3200-3500 cm⁻¹ (broad): O-H and N-H stretching vibrations. The broadness is due to hydrogen bonding.

-

2850-3000 cm⁻¹: C-H stretching vibrations of the cyclobutane and methylene groups.

-

1580-1650 cm⁻¹: N-H scissoring (bending) vibration.

-

1050-1150 cm⁻¹: C-O stretching vibration of the secondary alcohol.

Conclusion

(1s,3s)-3-(Aminomethyl)cyclobutan-1-ol is a valuable and versatile building block for modern drug discovery. Its rigid, cis-disubstituted cyclobutane core offers distinct advantages in the design of sophisticated molecules, particularly as a linker in PROTACs. The stereoselective synthesis of this compound is achievable through established chemical transformations, enabling its accessibility for research and development. The technical information and protocols provided in this guide are intended to empower researchers to harness the potential of this unique molecular scaffold in the creation of next-generation therapeutics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 4. explorationpub.com [explorationpub.com]

- 5. researchgate.net [researchgate.net]

- 6. Linker-free PROTACs efficiently induce the degradation of oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biblio.vub.ac.be [biblio.vub.ac.be]

Introduction: The Rise of a Strained Scaffold in Drug Discovery

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Cyclobutanols

In the landscape of modern medicinal chemistry, the drive to "escape from flatland"—moving beyond traditional flat, aromatic structures—has led to a renaissance for sp³-rich molecular scaffolds.[1][2] Among these, the cyclobutane ring has emerged as a uniquely powerful building block.[3][4] Its inherent ring strain and distinct three-dimensional geometry offer a compelling combination of properties: conformational restriction, metabolic stability, and novel intellectual property space.[1][2] The introduction of a hydroxyl group to this framework, creating the cyclobutanol motif, adds a crucial vector for interaction, solubility, and further functionalization.

This guide provides a deep, technical exploration of the core physicochemical properties of substituted cyclobutanols. We will move beyond a simple cataloging of data to explain the causal relationships between the fundamental characteristics of the strained ring and the emergent properties that are critical for drug development professionals. By understanding the interplay of ring conformation, substituent electronics, and hydrogen bonding, researchers can more effectively harness the potential of this versatile scaffold to design next-generation therapeutics.

The Cyclobutanol Core: A Balance of Strain and Geometry

The behavior of any substituted cyclobutanol is fundamentally governed by the unique and strained nature of its four-membered ring.

Inherent Ring Strain

The cyclobutane ring is the second most strained of the monocyclic alkanes, with a total strain energy of approximately 26.3 kcal/mol.[3][5] This instability arises from two primary sources:

-

Angle Strain: The deviation of the internal C-C-C bond angles from the ideal tetrahedral angle of 109.5°. A perfectly planar cyclobutane would have 90° angles, inducing significant strain.[5][6][7][8]

-

Torsional Strain: The eclipsing interactions between hydrogen atoms on adjacent carbon atoms in a planar conformation.[6][9]

To relieve this torsional strain, the cyclobutane ring is not planar. Instead, it adopts a puckered or "folded" conformation, often described as a "butterfly" shape, where one carbon atom is about 25° out of the plane of the other three.[6][10][11] This puckering slightly increases angle strain (to ~88°) but provides a more stable overall structure by reducing the eclipsing interactions.[11] This inherent strain makes the ring's C-C bonds susceptible to cleavage under certain chemical conditions, a property that can be exploited in synthesis.[12]

Conformational Landscape

The puckered nature of the ring and the presence of the hydroxyl group create a complex conformational landscape. For the parent cyclobutanol molecule, extensive spectroscopic and computational studies have identified four possible stable conformers.[13] The two most stable forms feature the hydroxyl group in an equatorial position, which minimizes steric hindrance.[6][13] These are designated as the equatorial-trans (Eq-t) and equatorial-gauche (Eq-g) rotamers, which exist in an approximately 1:1 ratio at ambient temperatures.[13]

When substituents are introduced, they profoundly influence this equilibrium. As with cyclohexane systems, substituents on a cyclobutane ring preferentially occupy the equatorial position to minimize steric clashes.[14] This conformational preference is a critical design element, as it dictates the three-dimensional presentation of functional groups and their ability to interact with biological targets.[14][15]

Caption: Conformational equilibrium in substituted cyclobutanols.

The Role of Substituents in Modulating Core Properties

Substituents are the primary tool by which chemists tune the properties of the cyclobutanol core. Their effects can be broadly categorized as electronic and steric.

-

Electronic Effects: These are changes in electron density transmitted through sigma bonds (inductive effects) or pi systems (resonance effects).[16][17]

-

Electron-Withdrawing Groups (EWGs) , such as trifluoromethyl (CF₃) or cyano (CN) groups, pull electron density away from the ring. This increases the acidity of the hydroxyl proton and can influence the molecule's reactivity.[18][19][20]

-

Electron-Donating Groups (EDGs) , such as alkyl or methoxy groups, push electron density into the ring, making the hydroxyl proton less acidic.[16]

-

-

Steric Effects: The physical size of a substituent influences both the conformational preference of the ring and the accessibility of nearby functional groups for reactions or intermolecular interactions.[14][16]

The interplay of these effects dictates the final physicochemical profile of the molecule.

Key Physicochemical Properties for Drug Development

The fundamental characteristics described above manifest as a set of measurable physicochemical properties that are paramount for assessing a compound's drug-like potential.

Hydrogen Bonding

The hydroxyl group of a cyclobutanol is a classic hydrogen bond donor and acceptor.[21][22] This capability is crucial for:

-

Aqueous Solubility: Hydrogen bonding with water is a primary driver of solubility.[23]

-

Target Binding: The directional nature of hydrogen bonds makes the -OH group a key pharmacophoric feature for anchoring a molecule within a protein's binding site.

-

Intramolecular Interactions: Depending on the substitution pattern (e.g., a substituent at the 3-position), intramolecular hydrogen bonds can form, locking the molecule into a specific conformation and masking the polar -OH group, which can affect properties like membrane permeability.[6]

Acidity (pKa)

The pKa of the hydroxyl group quantifies its acidity and is highly sensitive to substituent effects. EWGs on the cyclobutane ring stabilize the corresponding alkoxide anion, thereby increasing the alcohol's acidity (lowering its pKa). This is a critical parameter as the ionization state of a molecule affects its solubility, permeability, and target interactions.

| Compound Example | Substituent Effect | Approximate pKa | Reference |

| Cyclohexanol | Strain-Free Reference | ~18 | [24] |

| Cyclobutanol | Strained Ring | ~17-18 | General Alcohol Range |

| para-CF₃-cyclobutyl-amine HCl | EWG (CF₃) | 5.29 | [19][20] |

| para-CF₃-cyclobutyl-carboxylic acid | EWG (CF₃) | 2.92 | [19][20] |

| Table 1: Influence of Substituents on Acidity. Note: pKa values for substituted amines and carboxylic acids are shown to demonstrate the strong electronic influence of the CF₃-cyclobutyl moiety. |

Lipophilicity (LogP / LogD)

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is arguably one of the most important physicochemical properties in drug design. It influences solubility, permeability, metabolic stability, and promiscuity. The cyclobutane ring itself is a non-polar, lipophilic scaffold. However, the overall LogP (for neutral species) or LogD (at a specific pH) is determined by the balance of all substituents.

A fascinating and highly relevant discovery is that the stereochemical arrangement of substituents can have a profound impact on lipophilicity. Studies have shown that cis-1,2-disubstituted cyclobutanes can exhibit significantly lower lipophilicity than their corresponding trans isomers.[25][26][27] This is attributed to the cis conformation's ability to shield its lipophilic surfaces and present its polar functionalities more effectively to an aqueous environment.

| Compound Series | LogD (pH 7.4) | Key Finding | Reference |

| Model Amide (t-Butyl) | 1.86 | Baseline | [19][20] |

| Model Amide (CF₃-cyclobutyl) | 1.55 | CF₃-cyclobutane is less lipophilic than t-Butyl | [19][20] |

| cis-2-Alkylcyclobutane Derivatives | Lowered Lipophilicity | cis isomers are less lipophilic than trans | [25][26][27] |

| Table 2: Comparative Lipophilicity Data Highlights the Impact of Substitution and Stereochemistry. |

Reactivity and Chemical Stability

The inherent ring strain of cyclobutanols makes them valuable synthetic intermediates. The C-C bonds adjacent to the hydroxyl group are activated and can undergo selective cleavage. This has been exploited in a variety of transformations:

-

Ring Expansion: Acid-catalyzed or electrochemical rearrangement can expand the four-membered ring to form cyclopentanones or tetralones.[23][28][29]

-

Ring Opening: Under radical or transition-metal-catalyzed conditions, the ring can be opened to yield linear alkyl chains with functionality at a defined position.[12]

Conversely, the cyclobutane core is often considered metabolically robust compared to more flexible alkyl chains, as its rigid nature can prevent it from adopting the conformations required for metabolism by enzymes like cytochrome P450s.

References

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. researchgate.net [researchgate.net]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Ring strain - Wikipedia [en.wikipedia.org]

- 6. What are the most stable conformations of cyclobutanol? - Blog [m.btcpharmtech.com]

- 7. brainly.in [brainly.in]

- 8. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Conformational stability of cyclobutanol from temperature dependent infrared spectra of xenon solutions, r0 structural parameters, ab initio calculations and vibrational assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. www1.lasalle.edu [www1.lasalle.edu]

- 17. stpeters.co.in [stpeters.co.in]

- 18. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 19. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Cyclobutanol | C4H8O | CID 76218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Cyclobutanol - general description and application [georganics.sk]

- 24. ochemtutor.com [ochemtutor.com]

- 25. chemrxiv.org [chemrxiv.org]

- 26. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. mdpi.com [mdpi.com]

Suppliers and commercial availability of 3-(Aminomethyl)cyclobutanol

An In-depth Technical Guide to 3-(Aminomethyl)cyclobutanol: Sourcing, Qualification, and Application for Drug Development Professionals

Abstract

This compound is a versatile bifunctional building block that has garnered significant interest in medicinal chemistry. Its strained cyclobutane core imparts a unique three-dimensional geometry, offering a compelling alternative to more conventional saturated ring systems. This guide provides a comprehensive overview of the commercial landscape for this compound, detailing its available forms, key suppliers, and a robust framework for supplier qualification. Furthermore, it presents a technical profile, a detailed protocol for purity verification, and discusses its emerging applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The Strategic Value of the Cyclobutane Motif in Medicinal Chemistry

The incorporation of small, strained ring systems is a powerful strategy for optimizing lead compounds in drug discovery. The cyclobutane scaffold of this compound offers several distinct advantages over traditional aliphatic or aromatic linkers.

-

Conformational Rigidity: The inherent ring strain (~110 kJ/mol) of the cyclobutane ring restricts the number of accessible low-energy conformations.[1] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.

-

Three-Dimensional Vectorial Exit: Unlike flat aromatic rings, the puckered nature of the cyclobutane ring allows for substituents to be projected into distinct vectors in 3D space. The cis and trans isomers of this compound provide precise control over the spatial relationship between the amine and hydroxyl functionalities, enabling chemists to meticulously probe the topology of a target's binding pocket.

-

Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to linear alkyl chains, which can be susceptible to oxidation. This can lead to improved pharmacokinetic profiles, such as a longer half-life.

-

Dual Functionality: The presence of both a primary amine and a hydroxyl group provides two orthogonal points for chemical elaboration, making it an ideal scaffold for building complex molecules and libraries for structure-activity relationship (SAR) studies.

Commercial Availability and Sourcing

This compound is commercially available from a range of specialty chemical suppliers, primarily as its hydrochloride salt to enhance stability and solubility.[1][2] Both cis and trans diastereomers are available, which is a critical consideration for stereospecific syntheses.

Key Commercial Suppliers

The following table summarizes prominent suppliers of this compound and its derivatives. Researchers should always verify the specific isomer, form (free base or salt), and purity with the supplier before purchase.

| Supplier | Product Name/Isomer | CAS Number | Purity/Form | Notable Applications |

| MedChemExpress | trans-3-(Aminomethyl)cyclobutanol hydrochloride | Not specified | Research Grade | PROTAC Linker[3] |

| BLD Pharm | This compound hydrochloride | 1427386-91-1 | ≥97% (Typical) | Organic Building Block[2] |

| CymitQuimica | This compound (cis/trans isomers and HCl salts) | Multiple | ≥97% (Typical) | General Research[4][5] |

| Manchester Organics | This compound hydrochloride | 1427386-91-1 | Inquire | Fine Chemicals[6] |

| Synblock | This compound | 167081-42-7 | ≥98% | Organic Building Block[7] |

| Advanced ChemBlocks | trans-3-(Aminomethyl)cyclobutanol | Not specified | Research Grade | Building Blocks |

| Vulcanchem | This compound hydrochloride | 1404365-04-3 | Research Grade | Building Block with reported biological activity data[1] |

A Framework for Supplier Qualification

For drug development professionals, ensuring the quality and consistency of starting materials is non-negotiable. A multi-step supplier qualification process is essential to mitigate risks related to impurities, batch-to-batch variability, and supply chain interruptions.

Caption: A robust three-phase workflow for qualifying suppliers of critical chemical building blocks.

Technical Profile and Quality Control Protocol

Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | C₅H₁₁NO | Free base form[7] |

| Molecular Weight | 101.15 g/mol | Free base form[7] |

| Molecular Formula (HCl) | C₅H₁₂ClNO | Hydrochloride salt[2][5] |

| Molecular Weight (HCl) | 137.61 g/mol | Hydrochloride salt[2][5] |

| Form | Solid / Crystalline Solid | Typically supplied as a solid[5] |

| Storage | Sealed in dry, 2-8°C | Recommended to prevent degradation[2] |

Experimental Protocol: Purity and Identity Verification by LC-MS

This protocol provides a standard method for confirming the identity and assessing the purity of a received sample of this compound hydrochloride.

Objective: To verify the mass and purity of a vendor sample.

Instrumentation & Reagents:

-

HPLC system with a UV detector coupled to a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 Reverse-Phase Column (e.g., 100 x 4.6 mm, 2.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Sample diluent: 50:50 Water:Acetonitrile.

Procedure:

-

Sample Preparation: Prepare a 1.0 mg/mL stock solution of the sample in the diluent. Further dilute to a working concentration of ~50 µg/mL.

-

LC Method:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30°C.

-

UV Detection: 210 nm.

-

Gradient:

-

0.0 min: 2% B

-

5.0 min: 95% B

-

6.0 min: 95% B

-

6.1 min: 2% B

-

8.0 min: End of run.

-

-

-

MS Method:

-

Ionization Mode: ESI Positive.

-

Scan Range: m/z 50-300.

-

Expected Ion [M+H]⁺: m/z 102.1 (for the free base).

-

-

Analysis:

-

Identity Confirmation: Verify the presence of the expected protonated molecule ([M+H]⁺) at the retention time of the main peak.

-

Purity Assessment: Calculate the area percentage of the main peak from the UV chromatogram at 210 nm (as the analyte lacks a strong chromophore). Purity should be ≥95-98% as per supplier specification.

-

Applications in Drug Development

While a versatile building block, this compound has gained particular traction in specific therapeutic areas.

-

PROTACs: The trans isomer, in particular, is marketed as a linker for the synthesis of PROTACs.[3] Its defined stereochemistry and rigid structure are ideal for controlling the distance and orientation between the two ends of a PROTAC molecule—the warhead that binds the target protein and the E3 ligase-binding moiety.

-

Enzyme Inhibition: The core structure has shown inhibitory activity against several enzymes, including Aldose Reductase and Dipeptidyl Peptidase-IV (DPP-IV), targets implicated in diabetic complications and type 2 diabetes, respectively.[1] This suggests its potential as a scaffold for developing novel enzyme inhibitors.

Conclusion

This compound is more than just a simple linker; it is a strategic tool for imparting favorable drug-like properties. Its commercial availability from multiple suppliers makes it accessible for a wide range of research and development activities. By employing a rigorous supplier qualification process and robust in-house quality control, drug development professionals can confidently leverage this unique building block to construct novel therapeutics with enhanced potency, selectivity, and metabolic stability.

References

- 1. This compound hydrochloride (1404365-04-3) for sale [vulcanchem.com]

- 2. 1427386-91-1|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Cyclobutanol, 3-(aminomethyl)-, hydrochloride (1:1), cis- [cymitquimica.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. CAS 167081-42-7 | this compound - Synblock [synblock.com]

1H NMR spectrum of cis-3-(Boc-aminomethyl)cyclobutanol

An In-depth Technical Guide to the ¹H NMR Spectrum of cis-3-(Boc-aminomethyl)cyclobutanol

Introduction